2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(2-methoxyphenyl)-1H-imidazol-5-ol
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Overview
Description
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-OL is a complex organic compound with a unique structure that combines a pyrimidine ring, an imidazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting 2,4,6-trimethylpyrimidine with appropriate reagents under controlled conditions.
Formation of the Imidazole Ring: The imidazole ring is formed by cyclization reactions involving suitable precursors such as glyoxal and ammonia.
Coupling Reactions: The pyrimidine and imidazole rings are then coupled together using reagents like phosphorus oxychloride (POCl3) and subsequent amination reactions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Shares the pyrimidine core but lacks the imidazole and methoxyphenyl groups.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in the rest of the structure.
Uniqueness
2-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-(2-METHOXYPHENYL)-1H-IMIDAZOL-5-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17N5O2 |
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Molecular Weight |
311.34 g/mol |
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-(2-methoxyphenyl)imidazol-4-ol |
InChI |
InChI=1S/C16H17N5O2/c1-10-8-11(2)19-15(18-10)20-16-17-9-14(22)21(16)12-6-4-5-7-13(12)23-3/h4-9,22H,1-3H3,(H,17,18,19,20) |
InChI Key |
PFSDAQXNAFCPCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC=CC=C3OC)O)C |
Origin of Product |
United States |
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